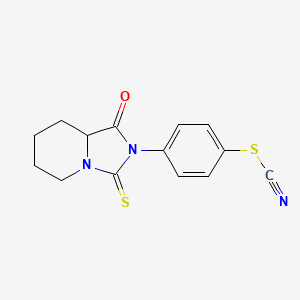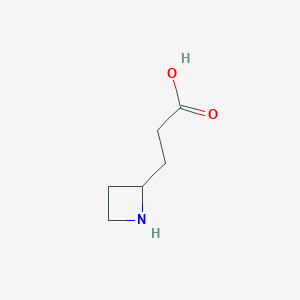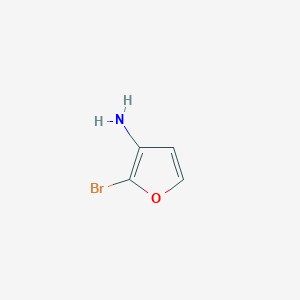
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is a complex organic compound that features an indole ring, a morpholine moiety, and a benzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzoic acid.
Reduction: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-5-yl)-4-(2-piperidinoethoxy)benzaldehyde: Similar structure but with a piperidine ring instead of morpholine.
3-(1H-indol-5-yl)-4-(2-dimethylaminoethoxy)benzaldehyde: Contains a dimethylamino group instead of morpholine.
Uniqueness
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. The combination of the indole and morpholine moieties provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Numéro CAS |
832150-77-3 |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(1H-indol-5-yl)-4-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H22N2O3/c24-15-16-1-4-21(26-12-9-23-7-10-25-11-8-23)19(13-16)17-2-3-20-18(14-17)5-6-22-20/h1-6,13-15,22H,7-12H2 |
Clé InChI |
XUALNJHHUUQUOH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)C3=CC4=C(C=C3)NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)

![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)


![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)


![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)

